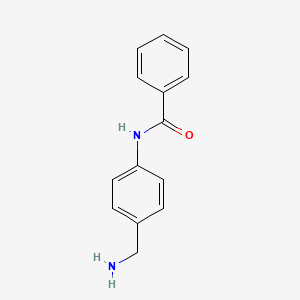
5-Chloro-2-(propan-2-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(propan-2-ylamino)benzamide, also known as CI-994, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. The inhibition of HDACs by CI-994 results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression.
Mecanismo De Acción
5-Chloro-2-(propan-2-ylamino)benzamide inhibits HDACs by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression. The increased expression of genes involved in cell cycle arrest and apoptosis leads to the anticancer effects of 5-Chloro-2-(propan-2-ylamino)benzamide.
Biochemical and Physiological Effects:
5-Chloro-2-(propan-2-ylamino)benzamide has been shown to induce cell cycle arrest at the G1 and G2/M phases in cancer cells. It also induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-(propan-2-ylamino)benzamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene expression and cancer biology. However, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to have off-target effects, which can complicate the interpretation of results. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has poor solubility in water, which can limit its use in certain experimental systems.
Direcciones Futuras
Future research on 5-Chloro-2-(propan-2-ylamino)benzamide could focus on its potential as a combination therapy with other anticancer agents. It could also explore the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. In addition, the development of more potent and selective HDAC inhibitors could lead to improved anticancer therapies.
Métodos De Síntesis
5-Chloro-2-(propan-2-ylamino)benzamide can be synthesized via a three-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine to form 5-chloro-2-(propan-2-ylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The final step involves the reaction of the amino group with acetyl chloride to form 5-Chloro-2-(propan-2-ylamino)benzamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-(propan-2-ylamino)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, breast, prostate, lung, and colon cancer cells. 5-Chloro-2-(propan-2-ylamino)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQATRQMPDYSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)








![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)

![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)